Icmt-IN-10 Exhibits Intermediate Potency Relative to High-Potency and Low-Potency ICMT Inhibitors
Icmt-IN-10 (compound 32) demonstrates an ICMT inhibitory IC50 of 0.184 μM, which is approximately 140-fold less potent than ICMT-IN-1 (compound 75, IC50 = 0.0013 μM) but approximately 2.5-fold more potent than ICMT-IN-13 (compound 49, IC50 = 0.47 μM). This positions Icmt-IN-10 in a distinct potency tier, offering a different dynamic range for dose-response studies compared to ultra-potent or weak inhibitors [1].
| Evidence Dimension | ICMT enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 0.184 μM |
| Comparator Or Baseline | ICMT-IN-1: IC50 = 0.0013 μM; ICMT-IN-13: IC50 = 0.47 μM |
| Quantified Difference | Approximately 140-fold less potent than ICMT-IN-1; Approximately 2.5-fold more potent than ICMT-IN-13 |
| Conditions | Assay: Methylation of N-acetyl-S-geranylgeranylcysteine using S-adenosyl-L-methionine (SAM) as methyl donor with human recombinant ICMT [1]. |
Why This Matters
This intermediate potency allows for the exploration of concentration-dependent biological effects that may be masked by the saturation of very potent inhibitors or undetectable with weak ones.
- [1] Judd, W. R., et al. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J. Med. Chem. 2011, 54, 5031–5047. View Source
